2,2',3,3',4,5',6-Heptachlorobiphenyl
Overview
Description
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). It is a chlorinated derivative of biphenyl, characterized by the presence of seven chlorine atoms attached to the biphenyl structure. This compound is known for its persistence in the environment and potential toxic effects on living organisms .
Scientific Research Applications
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used as a reference compound in environmental monitoring and research on the behavior of PCBs in ecosystems. Additionally, it serves as a model compound in studies investigating the mechanisms of toxicity and bioaccumulation of chlorinated biphenyls .
Mechanism of Action
Target of Action
The primary target of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl is the core circadian component PER1 . This component plays a crucial role in maintaining the circadian rhythm, which is the body’s internal clock that regulates sleep-wake cycles.
Mode of Action
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl interacts with its target by inhibiting the basal and circadian expression of PER1 . This interaction results in the regulation of the circadian clock .
Pharmacokinetics
It is known that polychlorinated biphenyls (pcbs), the group of compounds to which 2,2’,3,3’,4,5’,6-heptachlorobiphenyl belongs, generally have high bioaccumulation potential due to their lipophilic nature .
Result of Action
The inhibition of PER1 expression by 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl can lead to alterations in the circadian rhythm . The exact molecular and cellular effects of this action are subject to ongoing research.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl. For instance, the compound’s lipophilic nature allows it to persist in the environment and bioaccumulate in organisms
Biochemical Analysis
Biochemical Properties
It is known that PCBs, including 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that PCBs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl on various types of cells and cellular processes are still being researched.
Molecular Mechanism
It is known that PCBs can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that PCBs can interact with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the biphenyl rings .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of biphenyl in a reactor, with careful monitoring of reaction parameters to ensure the desired degree of chlorination. The product is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated biphenyl quinones.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl
- 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl
Uniqueness
2,2’,3,3’,4,5’,6-Heptachlorobiphenyl is unique due to its specific pattern of chlorination, which influences its chemical properties, environmental persistence, and biological effects. Compared to other PCBs, it has a distinct profile of toxicity and bioaccumulation, making it a valuable compound for studying the environmental and health impacts of chlorinated biphenyls .
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,5-trichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-5(10(17)7(15)2-4)9-6(14)3-8(16)11(18)12(9)19/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBDZJFSYQUNJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074147 | |
Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40186-70-7 | |
Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5',6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5',6-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C2I5Q45X2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.